![molecular formula C17H10ClN3O3S B2479146 (Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 638134-76-6](/img/structure/B2479146.png)
(Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a useful research compound. Its molecular formula is C17H10ClN3O3S and its molecular weight is 371.8. The purity is usually 95%.
BenchChem offers high-quality (Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
The compound (Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione, due to its complex structure, participates in a variety of chemical reactions that generate a wide array of acyclic, cyclic, and heterocyclic compounds, including amides, pyrrolones, benzofurans, and triazolediazepinones. Such reactions are influenced by the initial reagents, nucleophilic agents, and specific conditions under which they are conducted (Kamneva, Anis’kova, & Egorova, 2018).
Pharmacological Significance
The triazine scaffold, as found in the molecule of interest, is crucial in medicinal chemistry, contributing to the development of drugs with a broad spectrum of pharmacological activities. Triazine derivatives have been synthesized and evaluated for their antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory properties among others. This highlights the potential of the triazine nucleus as a core moiety in the design and development of future therapeutic agents (Verma, Sinha, & Bansal, 2019).
Contribution to Material Science
The relevance of triazine-based compounds extends beyond pharmacology into materials science, particularly in the development of nitrogen-doped porous polymers for CO2 capture. Covalent triazine frameworks (CTFs) demonstrate remarkable CO2 adsorption capacities due to their high surface area, permanent porosity, and structural tunability. Such materials are pivotal in addressing the challenges of CO2 sequestration and offer a pathway towards sustainable and cost-effective solutions for carbon capture and storage (Mukhtar et al., 2020).
Environmental Impact Studies
In the context of environmental sciences, the complex triazine derivatives are studied for their transformation and degradation products, such as chlorophenols, which are precursors to dioxins in processes like Municipal Solid Waste Incineration (MSWI). Understanding the formation pathways and impact of such compounds is crucial for developing strategies to minimize their environmental footprint and enhance the safety of waste management practices (Peng et al., 2016).
Propiedades
IUPAC Name |
(2Z)-6-[(2-chlorophenyl)methyl]-2-(furan-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O3S/c18-12-6-2-1-4-10(12)8-13-15(22)19-17-21(20-13)16(23)14(25-17)9-11-5-3-7-24-11/h1-7,9H,8H2/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMKXNFKWKEOTL-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=O)C(=CC4=CC=CO4)SC3=NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=O)/C(=C/C4=CC=CO4)/SC3=NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-3-methylsulfonyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2479064.png)
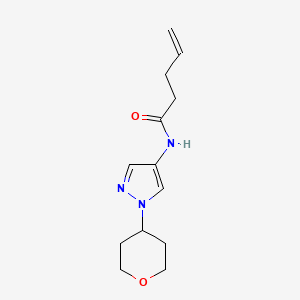

![3-[(2,6-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2479067.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2479069.png)
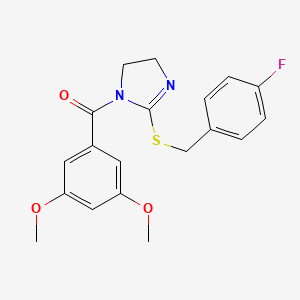

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2479073.png)
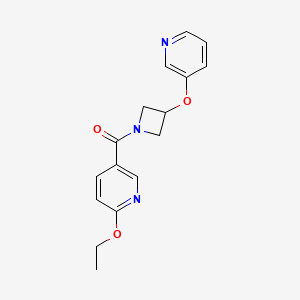
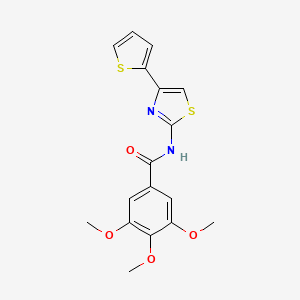
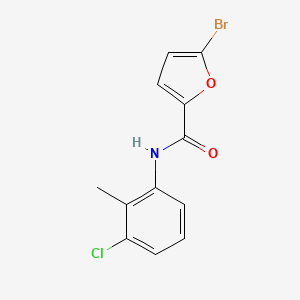
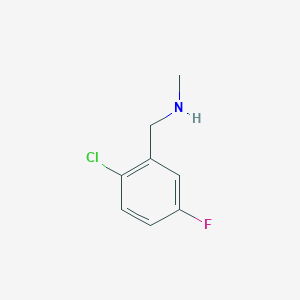
![N-(2-methyl-5-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2479082.png)